Bis(thiophen-2-yl)methanamine
Overview
Description
“Bis(thiophen-2-yl)methanamine” is an organic compound with the molecular formula C10H11NS2 . It has an average mass of 209.331 Da and a monoisotopic mass of 209.033295 Da .
Synthesis Analysis
A series of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers were synthesized via direct C-H arylation polymerization in excellent yield . Two donor moieties [3-hexylthiophene and 1,4-bis(dodecyloxy)benzene], and one acceptor unit 4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole were used for direct C-H arylation polymerization .Molecular Structure Analysis
The molecular structure of “Bis(thiophen-2-yl)methanamine” consists of a central carbon atom bonded to a nitrogen atom and two thiophene rings . The thiophene rings are aromatic five-membered rings containing four carbon atoms and one sulfur atom .Physical And Chemical Properties Analysis
“Bis(thiophen-2-yl)methanamine” is a liquid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 309.0±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 60.7±0.3 cm3, a polar surface area of 69 Å2, and a molar volume of 170.7±3.0 cm3 .Scientific Research Applications
Fluorescent Chemosensors
Di(thiophen-2-yl)methanamine: has been utilized in the synthesis of fluorescent chemosensors. These sensors are particularly selective for Fe(III) ions , showing potential for environmental and biological sample analysis . The compound’s ability to form a novel di(thiophen-2-yl) substituted pyrene-pyridine fluorescent molecular hybrid is notable. This hybrid demonstrates high selectivity and sensitivity, with a binding constant of
2.30×103M−12.30 \times 10^3 M^{-1}2.30×103M−1
and limits of detection of4.56×10−5M4.56 \times 10^{-5} M4.56×10−5M
(absorbance mode) and5.84×10−5M5.84 \times 10^{-5} M5.84×10−5M
(emission mode) for Fe(III) ions .Organic Semiconductors
Thiophene derivatives, including Di(thiophen-2-yl)methanamine , play a significant role in the development of organic semiconductors. These compounds are integral in the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them suitable for use in various electronic devices.
Medicinal Chemistry
In medicinal chemistry, thiophene derivatives are recognized for their broad spectrum of biological activitiesDi(thiophen-2-yl)methanamine can be a key intermediate in synthesizing biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties .
Corrosion Inhibitors
The industrial application of thiophene derivatives includes their use as corrosion inhibitorsDi(thiophen-2-yl)methanamine could contribute to the formulation of compounds that prevent corrosion in various industrial settings, thereby extending the life of metal components and structures .
Advanced Drug Design
Thiophene-based analogs are fascinating for scientists due to their potential as biologically active compoundsDi(thiophen-2-yl)methanamine may serve as a building block for designing advanced drugs with a variety of therapeutic effects .
Material Science
In material science, Di(thiophen-2-yl)methanamine is involved in the fabrication of materials with specific properties. Its derivatives are used in creating advanced materials for various applications, including sensors and electronic devices .
Safety and Hazards
The safety data sheet for “Bis(thiophen-2-yl)methanamine” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and to use personal protective equipment when handling this compound .
Mechanism of Action
Target of Action
Di(thiophen-2-yl)methanamine, also known as Bis(thiophen-2-yl)methanamine or C,C-Di-thiophen-2-yl-methylamine, is a compound that has been identified as a potential inhibitor of Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread . Therefore, LOX is a target for cancer therapy .
Mode of Action
It is known that lox inhibitors bearing an aminomethylenethiophene (amt) scaffold, which is similar to the structure of di(thiophen-2-yl)methanamine, have shown inhibitory activity against lox .
Biochemical Pathways
The biochemical pathways affected by Di(thiophen-2-yl)methanamine are related to its inhibition of LOX. LOX plays a crucial role in the cross-linking of collagens and elastin in the extracellular matrix . By inhibiting LOX, Di(thiophen-2-yl)methanamine could potentially disrupt these processes, affecting the structural integrity of the extracellular matrix and inhibiting tumor growth and metastasis .
Pharmacokinetics
It is known that similar lox inhibitors with an amt scaffold have good anti-lox potency, selectivity, and pharmacokinetic properties . They are also orally bioavailable .
Result of Action
The molecular and cellular effects of Di(thiophen-2-yl)methanamine’s action are likely related to its inhibition of LOX. This could lead to a disruption in the cross-linking of collagens and elastin in the extracellular matrix, potentially inhibiting tumor growth and metastasis .
Action Environment
The action environment of Di(thiophen-2-yl)methanamine could be influenced by various factors. For instance, the pH of the environment could affect the stability and efficacy of the compound . Additionally, the presence of other molecules or compounds could potentially interact with Di(thiophen-2-yl)methanamine, affecting its action .
properties
IUPAC Name |
dithiophen-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAOJLNXGDGSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
261925-40-0 | |
Record name | 261925-40-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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